molecular formula C24H17Cl2F2N5O2S B3020090 2,4-dichloro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391930-82-8

2,4-dichloro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B3020090
CAS No.: 391930-82-8
M. Wt: 548.39
InChI Key: XFTMLYGIKBOSMM-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic small molecule characterized by a complex structure featuring a 1,2,4-triazole core substituted with fluorophenyl and dichlorobenzamide groups. This molecular architecture is indicative of compounds designed for targeted protein kinase inhibition . The 1,2,4-triazole scaffold is a well-known pharmacophore in medicinal chemistry, frequently employed in the development of kinase inhibitors due to its ability to form key hydrogen bonds with the kinase's hinge region (Zhang et al., 2019) . The specific presence of multiple halogenated (chloro and fluoro) aromatic rings suggests this compound was engineered for enhanced binding affinity and metabolic stability. Its primary research application is in chemical biology and oncology research, where it serves as a tool compound for investigating signal transduction pathways. Researchers can utilize this benzamide derivative to probe the function of specific kinases in cellular proliferation and survival, potentially leading to the identification of new therapeutic targets for cancers and other proliferative diseases. This product is supplied for research purposes and is For Research Use Only , not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F2N5O2S/c25-14-5-10-17(18(26)11-14)23(35)29-12-21-31-32-24(33(21)16-8-6-15(27)7-9-16)36-13-22(34)30-20-4-2-1-3-19(20)28/h1-11H,12-13H2,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTMLYGIKBOSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the halogen atoms. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated systems and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may yield more saturated compounds.

Scientific Research Applications

2,4-dichloro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various effects, such as the inhibition of enzyme activity or the modulation of signaling pathways. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl vs. Ether/Oxolane Linkages : The sulfanyl (-S-) group in the target compound may confer greater metabolic stability compared to ether linkages (e.g., PC945’s oxolane ring), which are prone to oxidative degradation .
  • Halogenation Patterns: The 2,4-dichloro and 4-fluoro substituents enhance binding to hydrophobic enzyme pockets, similar to PC945’s 2,4-difluorophenyl group .
  • Carbamoyl Modifications: The 2-fluorophenylcarbamoyl group in the target compound distinguishes it from analogs like BB20100 (thiadiazole-carbamoyl) and 477331-57-0 (dimethylaminophenyl-acetamide), which prioritize bulkier or more polar substituents for target selectivity .

Biological Activity

2,4-Dichloro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that exhibits diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its significant role in medicinal chemistry. The presence of dichloro and fluorine substituents enhances its biological activity by influencing lipophilicity and electronic properties.

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazole derivatives have been reported to possess potent antibacterial and antifungal properties. For instance, studies have shown that various triazole compounds exhibit activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Triazoles are known to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is crucial in the treatment of chronic diseases such as arthritis .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It may act as a modulator of various receptors involved in inflammatory and cancer pathways.

Research Findings

Recent studies have provided insights into the efficacy of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces markers of inflammation in vitro

Case Studies

  • Antibacterial Study : A study demonstrated that a series of triazole derivatives similar to the compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL against Bacillus cereus .
  • Cytotoxicity Assay : In vitro assays indicated that the compound showed significant cytotoxic effects on various cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of specific functional groups significantly influences the biological activity of triazole derivatives. For instance:

  • Electron-Withdrawing Groups : The presence of chlorine or fluorine atoms increases the potency by enhancing electron affinity.
  • Substituent Positioning : The positioning of substituents on the aromatic rings affects the binding affinity to biological targets.

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